molecular formula C8H3BrF4O B595235 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 1291487-26-7

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B595235
CAS No.: 1291487-26-7
M. Wt: 271.009
InChI Key: NYEXEDWUBIBSMY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde with a unique structure that includes a bromine atom at the five position, a fluorine atom at the two position, and a trifluoromethyl group at the three position on the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, a compound with the chemical formula C8_8H3_3BrF4_4O, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzaldehyde moiety. These substituents significantly influence its reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL . The presence of halogen substituents enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent arises from its ability to inhibit Bruton tyrosine kinase (Btk), a key player in B cell signaling pathways. Btk inhibitors are being explored for their therapeutic benefits in autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis . By modulating Btk activity, this compound may reduce the production of pro-inflammatory cytokines, thus alleviating inflammatory responses.

Case Studies

  • Antimicrobial Efficacy Against MRSA
    • A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antimicrobial activity against MRSA. Among these compounds, those structurally related to this compound demonstrated significant inhibitory effects with MIC values indicating strong activity against resistant strains .
  • Inhibition of Btk in Autoimmune Models
    • In preclinical models of autoimmune diseases, Btk inhibitors have shown promise in reducing symptoms associated with excessive B cell activation. Compounds structurally similar to this compound were tested for their ability to inhibit Btk activity, resulting in decreased serum immunoglobulin levels and improved clinical outcomes in treated subjects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory PotentialNotes
This compound0.25 - 64Yes (Btk Inhibition)Effective against MRSA
5-Chloro-N-(4ʹ-bromo-3ʹ-(trifluoromethyl)phenyl)-2-hydroxybenzamide<1YesHigh selectivity index
Salicylanilide Derivatives64 - 8LimitedVaried efficacy based on substitution

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde?

Basic Research Question
The synthesis typically involves sequential halogenation and trifluoromethylation of a benzaldehyde precursor. A validated method includes:

Bromination : Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

Fluorination : Fluorine introduction via Balz-Schiemann reaction or halogen exchange with KF in polar solvents.

Trifluoromethylation : Use of trifluoromethyl copper (CF₃Cu) or Ruppert-Prakash reagent (TMSCF₃) under inert atmosphere to minimize side reactions .
Key Variables : Reaction temperature (often 0–60°C), solvent (DMF or THF), and catalyst (e.g., Pd for cross-coupling).

Q. How is this compound characterized post-synthesis?

Basic Research Question
Characterization employs:

  • NMR Spectroscopy : ¹H NMR (aldehyde proton at δ ~10 ppm, splitting patterns from adjacent F and CF₃ groups) and ¹⁹F NMR (distinct signals for F and CF₃) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]⁺ (theoretical m/z 270.96 for C₈H₃BrF₄O) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What challenges arise in achieving regioselectivity during substituent introduction?

Advanced Research Question
Regioselectivity is influenced by:

  • Electron-withdrawing groups (e.g., CF₃) directing electrophiles to meta/para positions.
  • Steric hindrance : Bulky substituents at adjacent positions may limit reaction sites.
  • Contradictions : Substitution patterns (e.g., bromine vs. fluorine position) alter reactivity, as seen in analogs like 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile, where bromine placement impacts coupling efficiency .
    Methodological Tip : Use directing groups (e.g., boronic acids) or protective strategies (e.g., silylation) to control regiochemistry .

Q. How do reaction conditions influence synthesis yield?

Advanced Research Question
Key factors include:

VariableOptimal RangeImpact on Yield
Temperature25–50°CHigher yields at moderate temps (prevents decomposition)
SolventDMF or DCMPolar aprotic solvents enhance trifluoromethylation
CatalystPd(PPh₃)₄ (0.5–1 mol%)Facilitates cross-coupling with CF₃ sources
Reaction Time12–24 hoursLonger durations improve CF₃ incorporation .

Q. What are the stability considerations for this compound under laboratory conditions?

Advanced Research Question

  • Light Sensitivity : Degrades under UV light; store in amber vials at 2–8°C .
  • pH Sensitivity : Unstable in strongly basic conditions (pH >10), leading to aldehyde oxidation.
  • Long-term Storage : Use inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group .

Q. How is this compound utilized in cross-coupling reactions?

Advanced Research Question
The aldehyde and bromine groups enable:

  • Suzuki-Miyaura Coupling : With arylboronic acids to form biaryl aldehydes (e.g., for drug intermediates) .
  • Nucleophilic Aromatic Substitution : Fluorine displacement by amines or thiols for functionalized derivatives .
    Critical Note : The electron-withdrawing CF₃ group deactivates the ring, requiring Pd catalysts with strong π-accepting ligands (e.g., XPhos) .

Q. What analytical methods resolve contradictions in reported reactivity data?

Advanced Research Question
Discrepancies (e.g., varying reaction rates in trifluoromethylation) are addressed via:

  • Kinetic Studies : Monitoring intermediates by in-situ FTIR or LC-MS.
  • Computational Modeling : DFT calculations to compare activation energies of competing pathways .
  • Isotopic Labeling : ¹⁸O tracing in the aldehyde group to track oxidation pathways .

Q. How does the compound interact with biological targets?

Advanced Research Question
Though primarily a synthetic intermediate, studies on analogs suggest:

  • Enzyme Inhibition : The aldehyde group may form Schiff bases with lysine residues in enzymes (e.g., dehydrogenases) .
  • Subcellular Localization : Lipophilic CF₃ group enhances mitochondrial accumulation, inducing oxidative stress in cellular models .

Q. What are the key differences between this compound and its structural analogs?

Basic Research Question

Analog StructureKey DifferenceImpact on Reactivity
5-Bromo-2-fluoro-3-nitrobenzaldehydeNO₂ vs. CF₃CF₃ enhances electron withdrawal
5-Chloro-2-fluoro-3-(CF₃)benzaldehydeCl vs. BrBr enables more facile cross-coupling

Q. What strategies optimize purification of this compound?

Basic Research Question

  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove unreacted starting materials.
  • Column Chromatography : Silica gel with gradient elution (0–5% EtOAc in hexane) .
  • Distillation : Vacuum distillation for high-purity batches (BP ~120°C at 0.1 mmHg) .

Properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEXEDWUBIBSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716486
Record name 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-26-7
Record name 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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